

Crystal Structure Analysis of Chloro-Nitro-1H-Indazole Derivatives: A Technical Guide

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Compound of Interest

Compound Name: 6-Chloro-4-nitro-1H-indazole

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Disclaimer: While this guide focuses on the crystal structure analysis of **6-Chloro-4-nitro-1H-indazole** derivatives, a thorough review of published scientific literature reveals a lack of specific crystallographic data for this particular substitution pattern. Therefore, this document provides a comprehensive overview based on closely related and well-characterized isomers, primarily the 3-chloro-6-nitro-1H-indazole and 3-chloro-5-nitro-1H-indazole series. The methodologies and data presented herein serve as a robust framework for the analysis of the title compounds.

Introduction: The Significance of Indazole Scaffolds

Indazole and its derivatives are a prominent class of heterocyclic compounds that form the core structure of numerous molecules with significant biological and pharmaceutical activities.^[1] These activities include anti-inflammatory, anti-tumor, anti-HIV, and serotonin 5-HT₃ receptor antagonist effects.^[1] The precise three-dimensional arrangement of atoms and functional groups within the crystal lattice is paramount as it dictates the molecule's physical properties and its interaction with biological targets. Single-crystal X-ray diffraction is the definitive method for elucidating this arrangement.

This technical guide offers a summary of quantitative crystallographic data from published chloro-nitro-1H-indazole derivatives, detailed experimental protocols for their synthesis and structural analysis, and a visualization of a potential biological pathway.

Crystallographic Data Presentation

The following tables summarize the single-crystal X-ray diffraction data for several chloro-nitro-1H-indazole derivatives, providing a comparative basis for structural analysis.

Table 1: Crystallographic Data for 3-Chloro-6-nitro-1-(prop-2-en-1-yl)-1H-indazole[1]

Parameter	Value
Chemical Formula	C ₁₀ H ₈ ClN ₃ O ₂
Formula Weight	237.64 g/mol
Crystal System	Monoclinic
Space Group	P2 ₁ /c
Temperature	150 K
a (Å)	7.5726 (2)
b (Å)	9.8742 (3)
c (Å)	28.1152 (8)
β (°)	90.00
Volume (Å ³)	2096.03 (10)
Z	8
Radiation Type	Cu Kα
Absorption Correction	Multi-scan
Final R indices [I > 2σ(I)]	R ₁ = 0.040, wR ₂ = 0.102

Note: The asymmetric unit of this compound contains two independent molecules which differ primarily in the orientation of the allyl substituents.[1]

Table 2: Comparative Crystallographic Data for Other Chloro-Nitro-Indazole Derivatives

Parameter	3-Chloro-1-ethyl-6-nitro-1H-indazole[2]	3-Chloro-1-methyl-5-nitro-1H-indazole[3][4]
Chemical Formula	C ₉ H ₈ ClN ₃ O ₂	C ₈ H ₆ ClN ₃ O ₂
Formula Weight	225.63 g/mol	211.61 g/mol
Crystal System	Monoclinic	Monoclinic
Space Group	P2 ₁ /c	P2 ₁ /n
Temperature	293 K	296 K
a (Å)	7.4984 (3)	3.8273 (2)
b (Å)	16.2805 (7)	14.678 (6)
c (Å)	8.3363 (3)	15.549 (6)
β (°)	97.403 (4)	96.130 (9)
Volume (Å ³)	1009.19 (7)	868.5 (6)
Z	4	4
Radiation Type	Cu Kα	Mo Kα

Experimental Protocols

This section details the methodologies for the synthesis of a representative chloro-nitro-indazole derivative and the general procedure for single-crystal X-ray diffraction analysis.

Synthesis of 3-Chloro-6-nitro-1-(prop-2-en-1-yl)-1H-indazole[1]

- **Reactant Preparation:** In a 40 ml solution of Tetrahydrofuran (THF), dissolve 3-Chloro-6-nitroindazole (5 mmol) and allyl bromide (10 mmol).
- **Addition of Reagents:** Add potassium carbonate (10 mmol) and a catalytic quantity of tetra-n-butylammonium bromide (0.5 mmol) to the mixture.
- **Reaction:** Stir the mixture at room temperature for 24 hours.

- Work-up: Filter the resulting solution to remove solid residues.
- Solvent Removal: Remove the solvent (THF) from the filtrate under vacuum.
- Purification: Separate the final product via chromatography on a silica gel column.
- Crystallization: The purified compound is obtained as yellow crystals with a melting point of 351 K and a yield of 50%.

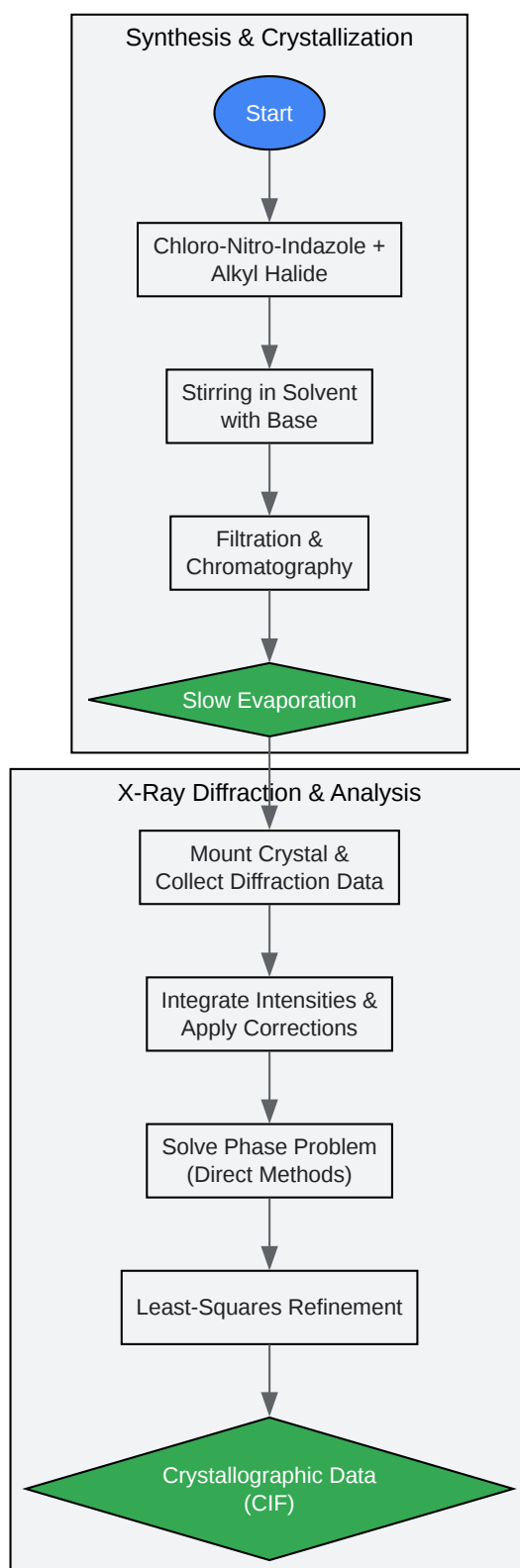
General Protocol for Single-Crystal X-ray Diffraction Analysis

This protocol is based on standard practices for small molecule crystallography.^[5]

- Crystal Selection and Mounting: A single crystal of suitable size and quality is carefully selected under a microscope and mounted on a goniometer head.
- Data Collection: The mounted crystal is placed in a stream of cold nitrogen (typically 100 K) to minimize thermal vibrations. X-ray diffraction data are collected using a diffractometer equipped with a monochromatic radiation source (e.g., Mo K α or Cu K α).
- Data Reduction: The collected diffraction images are processed to integrate the reflection intensities. These intensities are then corrected for experimental factors such as Lorentz-polarization and absorption effects.
- Structure Solution: The crystal structure is solved using direct methods or Patterson methods, which provide initial phases for the diffraction data.
- Structure Refinement: The initial structural model is refined using a full-matrix least-squares method on F^2 . Non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms are placed in calculated positions and refined using a riding model. The final refined structure provides precise atomic coordinates, bond lengths, bond angles, and other geometric parameters.

Visualization of Workflows and Pathways

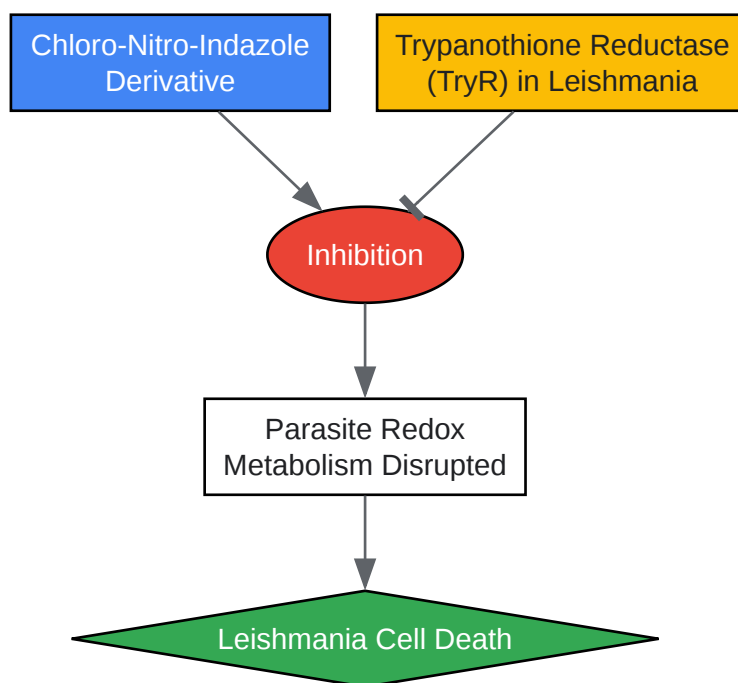
Graphviz diagrams are provided below to illustrate key experimental and logical relationships.



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Caption: General workflow for synthesis, crystallization, and X-ray structure determination.

Derivatives of 3-chloro-6-nitro-1H-indazole have shown promising biological potency against several species of Leishmania.[6] Molecular docking studies suggest that these compounds may act as inhibitors of trypanothione reductase (TryR), an essential enzyme for the parasite's survival.[6]



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Caption: Proposed mechanism of antileishmanial activity via Trypanothione Reductase inhibition.

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